molecular formula C11H13NO3 B8570608 4-(1,3-Benzodioxol-5-yl)morpholine

4-(1,3-Benzodioxol-5-yl)morpholine

Cat. No. B8570608
M. Wt: 207.23 g/mol
InChI Key: PXMFAQJKXHHLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
703

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
C1COCCN1
Step Two
Name
substrate
Quantity
0.5 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc2ccc1OCOc1c2
Step Three
Name
IPr
Quantity
0.05 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
c2cc1OCOc1cc2N3CCOCC3
Measurements
Type Value Analysis
YIELD 81
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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